2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
Overview
Description
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyridinium salts, which are widely recognized for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate typically involves the reaction of 3-nitro-2-pyridylthiol with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate can be compared with other pyridinium salts, such as:
2-[(3-Nitro-2-pyridyl)thio]pyridine: Similar in structure but lacks the pyridinium ion, affecting its reactivity and applications.
3-Nitropyridine-2-thiol: Another related compound with different reactivity due to the absence of the pyridinium moiety.
The uniqueness of this compound lies in its combination of the nitro group and the pyridinium ion, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKXGMRHFYXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379037 | |
Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219618-92-5 | |
Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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